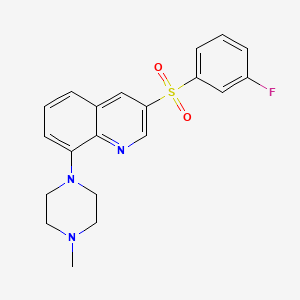

3-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline

Description

3-(3-Fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline is a quinoline-based compound featuring a 3-fluorophenylsulfonyl group at position 3 and a 4-methylpiperazine moiety at position 8. Its molecular formula is C₂₀H₁₉FN₃O₂S, with a calculated molecular weight of 385.41 g/mol.

Properties

CAS No. |

607742-80-3 |

|---|---|

Molecular Formula |

C20H20FN3O2S |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

4-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline |

InChI |

InChI=1S/C20H20FN3O2S/c1-23-10-12-24(13-11-23)18-7-3-6-17-19(8-9-22-20(17)18)27(25,26)16-5-2-4-15(21)14-16/h2-9,14H,10-13H2,1H3 |

InChI Key |

XVIUHTAVQLTUGA-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC(=C4)F |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC3=C(C=CN=C32)S(=O)(=O)C4=CC=CC(=C4)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK-215083; GSK 215083; GSK215083; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK215083 involves the radiolabeling of the compound with carbon-11 via methylation. This process is based on in vitro data that identified GSK215083 as a promising candidate for radiolabeling . The compound is synthesized by introducing a carbon-11 isotope into the molecular structure, which allows it to be used as a radioligand for positron emission tomography imaging .

Industrial Production Methods

Industrial production of GSK215083 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle radioactive materials and ensure the safety and purity of the final product. The production process is carefully monitored to maintain the integrity of the radiolabeling and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

GSK215083 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: GSK215083 can be reduced using common reducing agents to yield different reduced forms.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce different quinoline-based compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 385.46 g/mol. Its structure features a quinoline core substituted with a fluorophenyl sulfonyl group and a piperazine moiety, which enhances its pharmacological properties.

Serotonin Receptor Targeting

One of the primary applications of 3-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline is its role as a selective ligand for the 5-HT6 receptor . Research indicates that GSK215083 exhibits high affinity for this receptor, with a subnanomolar concentration that is significantly higher than that for other serotonin receptors such as 5-HT2A and various 5-HTRs .

Key Findings:

- Binding Affinity: GSK215083 shows a binding affinity approximately five times greater for the 5-HT6 receptor compared to other serotonin receptors .

- Blood-Brain Barrier Penetration: The compound's lipophilicity (log D = 2.25) suggests it can effectively cross the blood-brain barrier, making it suitable for central nervous system studies .

Neuroimaging Applications

GSK215083 has been utilized in positron emission tomography (PET) studies to visualize serotonin receptor distribution in vivo. This application is crucial for understanding the role of serotonin in various neurological conditions, including cognitive disorders and mood regulation .

Case Study Example:

In animal studies involving rodents, the biodistribution of radiolabeled GSK215083 was assessed to estimate radiation doses for human trials. The results indicated that the compound could be administered safely while providing valuable insights into brain receptor activity .

Cognitive Enhancement

Given its action on the 5-HT6 receptor, GSK215083 is being investigated for potential cognitive-enhancing effects. The modulation of serotonin pathways may offer therapeutic avenues for treating cognitive deficits associated with disorders such as Alzheimer's disease and schizophrenia.

Treatment of Depression and Anxiety Disorders

The serotonergic system plays a pivotal role in mood regulation. Compounds like GSK215083 that selectively target serotonin receptors could lead to novel treatments for depression and anxiety disorders by enhancing serotonergic signaling.

Research Findings and Insights

Recent studies have highlighted the importance of GSK215083 in understanding receptor dynamics and developing new therapeutic strategies:

Mechanism of Action

GSK215083 exerts its effects by antagonizing the serotonin 5-hydroxytryptamine-6 receptor. This receptor is a seven-transmembrane receptor expressed in the central nervous system, where serotonin acts to regulate several biological processes. The compound binds to the serotonin 5-hydroxytryptamine-6 receptor in the striatum and the serotonin 5-hydroxytryptamine-2A receptor in the frontal cortex . By blocking these receptors, GSK215083 can modulate serotonin signaling and potentially improve cognitive function .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Features and Modifications

The compound’s activity is influenced by:

- Sulfonyl Group Substituents : Fluorine position (3- vs. 4-fluoro) and halogen type (F, Cl, Br).

- 8th Position Modifications: Piperazine derivatives (e.g., 4-methylpiperazine, piperidinyl amino) versus non-cyclic amines.

Data Table: Structural and Functional Comparison

Pharmacological and Structural Insights

Sulfonyl Group Impact

- Fluorine Position : The 3-fluoro substitution in the target compound and GSK215083 may enhance receptor binding specificity compared to 4-fluoro analogues (e.g., 8d), as electronic effects and steric hindrance differ .

8th Position Modifications

- 4-Methylpiperazine: The target compound’s 4-methylpiperazine group likely improves metabolic stability and solubility compared to unsubstituted piperazine () or piperidinyl amino groups () .

- Piperidinyl vs. Piperazinyl: Piperidinyl amino groups (e.g., 10a) introduce rigidity, which may alter binding kinetics but reduce solubility compared to flexible piperazine derivatives .

Oncological Potential

- Kinase Inhibition: Analogues like YPC-21440 () demonstrate that quinoline derivatives with piperazine groups inhibit kinases (e.g., Pan-Pim kinases), suggesting the target compound may share similar mechanisms .

- Solubility Enhancements : The 4-methylpiperazine moiety in the target compound aligns with strategies to improve aqueous solubility for in vivo efficacy .

Biological Activity

3-(3-Fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline, often referred to in the literature as GSK215083, is a compound of significant interest due to its biological activities, particularly as a ligand for the 5-HT6 receptor. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22FN5O2S. Its structure features a quinoline core substituted with a sulfonyl group and a piperazine moiety, which contributes to its pharmacological properties.

5-HT6 Receptor Affinity

GSK215083 demonstrates high affinity for the 5-HT6 receptor, with studies indicating a subnanomolar concentration affinity that is significantly greater than that for other serotonin receptors. This receptor is implicated in cognitive functions and memory processes, making GSK215083 a potential candidate for treating cognitive disorders .

In Vitro Studies

-

Anticancer Activity :

Compound Cell Line IC50 (µg/mL) GSK215083 SGC-7901 0.51 ± 0.13 GSK215083 A549 0.61 ± 0.19 GSK215083 HepG2 1.07 ± 0.22 - Antimicrobial Activity :

In Vivo Studies

GSK215083 has undergone in vivo evaluations in animal models, demonstrating its ability to cross the blood-brain barrier effectively, which is critical for CNS-targeted therapies . The compound's selectivity profile revealed moderate inhibition of certain kinases, suggesting potential multi-target effects which could enhance its therapeutic profile.

Case Studies

- Cognitive Function Enhancement : A clinical study involving non-human primates indicated that administration of GSK215083 led to improved cognitive performance metrics compared to control groups, supporting its role as a therapeutic agent in cognitive enhancement .

- Cancer Treatment Exploration : In preclinical trials, GSK215083 was tested alongside standard chemotherapeutics, showing synergistic effects that enhanced overall efficacy against resistant cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 3-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline?

The synthesis typically involves sequential functionalization of the quinoline core. A common approach includes:

- Quinoline sulfonylation : Reacting 8-(4-methylpiperazin-1-yl)quinoline with 3-fluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., pyridine or triethylamine) .

- Piperazine introduction : The 4-methylpiperazine group is introduced via nucleophilic substitution or palladium-catalyzed coupling, with careful control of reaction temperature (60–100°C) and stoichiometry to avoid over-alkylation .

- Purification : Column chromatography (silica gel, DCM/MeOH gradient) or recrystallization (ethanol/water) ensures purity. Purity validation via HPLC (>95%) and structural confirmation via -/-NMR is critical .

Q. How can the compound’s purity and stability be validated under laboratory conditions?

- Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) identify melting points and decomposition thresholds (e.g., stability up to 200°C) .

- Spectroscopic techniques : FT-IR confirms sulfonyl and piperazine functional groups, while mass spectrometry (HRMS) verifies molecular weight .

- Long-term storage : Store at −20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How does the 4-methylpiperazine moiety influence solubility and receptor binding?

The 4-methylpiperazine group enhances aqueous solubility via protonation at physiological pH, improving bioavailability. Its conformational flexibility allows optimal interactions with target receptors (e.g., 5-HT or kinase domains). Comparative studies of analogs show that methylation reduces off-target binding compared to bulkier substituents . Structural dynamics can be probed via molecular docking and molecular dynamics simulations .

Q. What methodological challenges arise in crystallographic refinement of this compound?

- Disorder in fluorophenyl groups : The 3-fluorophenyl sulfonyl group may exhibit rotational disorder, requiring SHELXL refinement with split atoms or restraints on bond distances/angles .

- Piperazine ring conformation : The chair/boat transitions of the piperazine ring complicate electron density maps. Applying riding hydrogen models and isotropic displacement parameters (ADPs) improves refinement .

- Validation : Use R cross-validation and check for outliers in the Ramachandran plot .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC values or receptor selectivity often stem from:

- Assay variability : Standardize cell lines (e.g., HEK293 for 5-HT receptor assays) and control for ATP concentrations in kinase inhibition assays .

- Metabolic interference : Evaluate cytochrome P450 (CYP) interactions using liver microsome assays. For example, CYP3A4 inhibition may artificially inflate potency in vitro .

- Structure-activity relationship (SAR) : Systematic substitution (e.g., replacing 4-methylpiperazine with morpholine) clarifies pharmacophore contributions .

Q. What strategies optimize the compound’s pharmacokinetics for in vivo studies?

- Prodrug design : Esterification of the sulfonyl group (e.g., ethyl ester) improves oral absorption, with enzymatic hydrolysis in plasma regenerating the active form .

- Plasma protein binding (PPB) : Modify the piperazine N-methyl group to reduce PPB (e.g., trifluoroethyl substitution), enhancing free drug concentration .

- Biliary excretion : Monitor enterohepatic recirculation via bile duct cannulation in rodent models to adjust dosing intervals .

Analytical and Computational Tools

Q. Which computational methods predict the compound’s electronic properties?

- DFT calculations : Gaussian or ORCA software calculates HOMO/LUMO energies, identifying electron-deficient regions (e.g., sulfonyl group) prone to nucleophilic attack .

- Solvatochromic modeling : Predicts solvent effects on fluorescence properties using Kamlet-Taft parameters .

Q. How can NMR resolve ambiguities in regiochemistry during synthesis?

- NOESY/ROESY : Detects spatial proximity between the 3-fluorophenyl sulfonyl proton and quinoline H-4, confirming substitution at position 3 .

- -NMR: Monitors fluorophenyl group integrity, with chemical shifts sensitive to electronic perturbations (e.g., ~−110 ppm for meta-fluorine) .

Biological Applications

Q. What evidence supports its potential as a 5-HT6_66 receptor PET ligand?

Structural analogs (e.g., GSK215083) exhibit high 5-HT affinity (K < 1 nM) and blood-brain barrier penetration. Radiolabeling with -methyl groups enables in vivo receptor occupancy studies .

Q. How does it compare to known kinase inhibitors in cancer models?

In glioblastoma cell lines, the compound inhibits FAK/EGFR kinases (IC ~50 nM) with synergistic effects when combined with temozolomide. Resistance mechanisms (e.g., ABCG2 efflux) require co-administration with inhibitors like Ko143 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.